![molecular formula C17H18O2 B12109666 2-(4'-Isopropyl-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B12109666.png)
2-(4'-Isopropyl-[1,1'-biphenyl]-4-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4’-Isopropyl-[1,1’-biphenyl]-4-yl)acetic acid is a compound with a complex structure. Let’s break it down:
- The biphenyl part consists of two benzene rings connected by a single bond.
- The isopropyl group (CH₃-CH(CH₃)₂) is attached to one of the phenyl rings.
- The acetic acid portion (CH₃COOH) is a carboxylic acid.
Méthodes De Préparation
Synthesis Routes::
Friedel-Crafts Acylation:
- Industrial-scale synthesis typically involves optimized conditions for efficiency and yield.
Analyse Des Réactions Chimiques
Oxidation: The carboxylic acid group can be oxidized to form the corresponding aldehyde or ketone.
Reduction: Reduction of the carboxylic acid group yields the alcohol.
Substitution: The benzylic position can undergo nucleophilic substitution reactions.
Common Reagents: N-bromosuccinimide (NBS) is often used for benzylic bromination.
Major Products: The major products depend on the specific reaction conditions.
Applications De Recherche Scientifique
Chemistry: Used as a synthetic intermediate in organic chemistry.
Biology: Investigated for potential biological activity.
Medicine: May have applications in drug development.
Industry: Used in the synthesis of other compounds.
Mécanisme D'action
- The exact mechanism of action is context-dependent and would require specific studies.
- Potential molecular targets and pathways need further investigation.
Comparaison Avec Des Composés Similaires
- Similar compounds include other benzylic acids and biphenyl derivatives.
- Uniqueness lies in the combination of the isopropyl group, biphenyl structure, and acetic acid functionality.
Remember that this compound’s properties and applications are subject to ongoing research, and its full potential may not yet be realized
Propriétés
Formule moléculaire |
C17H18O2 |
|---|---|
Poids moléculaire |
254.32 g/mol |
Nom IUPAC |
2-[4-(4-propan-2-ylphenyl)phenyl]acetic acid |
InChI |
InChI=1S/C17H18O2/c1-12(2)14-7-9-16(10-8-14)15-5-3-13(4-6-15)11-17(18)19/h3-10,12H,11H2,1-2H3,(H,18,19) |
Clé InChI |
NALTUYKKRSVNIG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


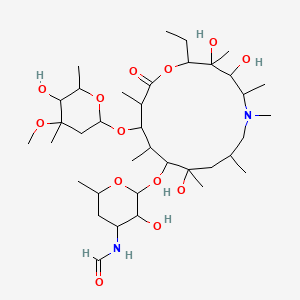
![Benzoic acid, 4-[[2-(4-methylphenoxy)acetyl]amino]-](/img/structure/B12109590.png)
![3-iodo-N-[(oxolan-3-yl)methyl]aniline](/img/structure/B12109595.png)
![15-Ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),13,16-hexaene](/img/structure/B12109596.png)
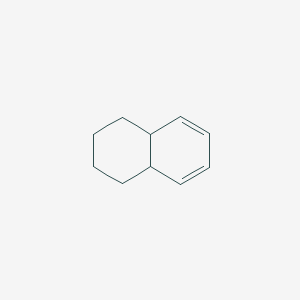
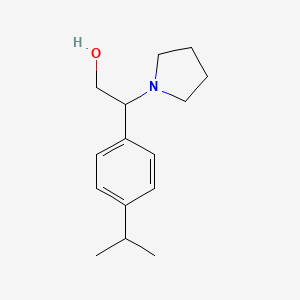
![N-[(Trimethyl-1H-pyrazol-4-yl)methyl]cyclopentanamine](/img/structure/B12109620.png)


![Ethyl 5-aminospiro[2.3]hexane-1-carboxylate hydrochloride](/img/structure/B12109636.png)
![tert-butyl N-[1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B12109638.png)
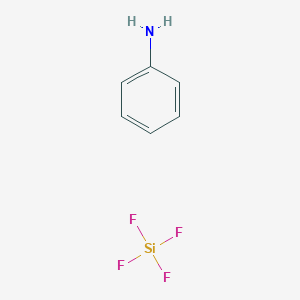
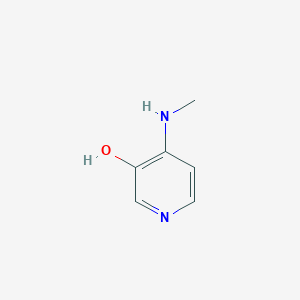
![b-D-Ribofuranuronamide, 1-[6-(cyclopentylamino)-9H-purin-9-yl]-1-deoxy-N-ethyl-](/img/structure/B12109659.png)
